molecular formula C7H10O2 B8783093 Prop-2-en-1-yl but-3-enoate CAS No. 1745-31-9

Prop-2-en-1-yl but-3-enoate

Cat. No.: B8783093
CAS No.: 1745-31-9
M. Wt: 126.15 g/mol
InChI Key: AAKKKMOPCAFJCX-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl but-3-enoate is an ester derived from propenol (allyl alcohol) and but-3-enoic acid. Its structure (CH₂=CHCH₂OOC-CH₂CH=CH₂) features two unsaturated bonds: one in the allyl moiety and another in the butenoate chain.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing Prop-2-en-1-yl but-3-enoate with high purity?

Methodological Answer: The compound can be synthesized via esterification of acrylic acid derivatives with allyl alcohols under acid-catalyzed conditions (e.g., sulfuric acid or p-toluenesulfonic acid). Purification is typically achieved through fractional distillation or column chromatography to isolate the ester from unreacted starting materials. Monitoring reaction progress via thin-layer chromatography (TLC) and characterizing the product using 1^1H/13^13C NMR and IR spectroscopy ensures structural fidelity .

Q. How can spectroscopic techniques distinguish this compound from structurally similar esters?

Methodological Answer: Key diagnostic signals in 1^1H NMR include the allyl protons (δ 5.8–6.2 ppm, multiplet) and the acrylate carbonyl (δ 165–170 ppm in 13^13C NMR). IR spectroscopy identifies the C=O stretch (~1720 cm1^{-1}) and conjugated C=C bonds (~1630 cm1^{-1}). Mass spectrometry (EI-MS) can confirm the molecular ion peak (m/z 170 for C8_8H10_{10}O3_3) and fragmentation patterns .

Q. What solvent systems are suitable for studying the compound’s reactivity in polymerization?

Methodological Answer: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for radical polymerization studies due to their ability to stabilize intermediates. For photopolymerization, UV-transparent solvents (e.g., acetonitrile) minimize interference. Solvent choice should align with the initiator’s solubility (e.g., azobisisobutyronitrile, AIBN) .

Q. How to assess the compound’s stability under varying storage conditions?

Methodological Answer: Accelerated stability studies can be conducted by exposing the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (UV/vis). Degradation products are analyzed via HPLC coupled with mass spectrometry. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under standard conditions .

Q. What computational methods predict the compound’s reactivity in Michael addition reactions?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density of the α,β-unsaturated ester moiety. Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites, while transition-state optimization reveals activation energies for specific reaction pathways .

Advanced Research Questions

Q. How to resolve contradictions in reported crystallographic data for this compound derivatives?

Methodological Answer: Re-refine existing X-ray diffraction data using SHELXL with updated scattering factors and disorder modeling. Compare packing motifs via Mercury CSD’s Materials Module to identify polymorphic variations. Cross-validate with solid-state NMR to resolve discrepancies in hydrogen-bonding networks .

Q. What strategies optimize the compound’s incorporation into amphiphilic copolymers for drug delivery?

Methodological Answer: Adjust the monomer feed ratio during RAFT polymerization to balance hydrophilicity (e.g., PEG methacrylate) and hydrophobicity (this compound). Use dynamic light scattering (DLS) to monitor micelle formation and dialysis to assess drug-loading efficiency. In vitro release studies (pH 5.0 vs. 7.4) validate stimuli-responsive behavior .

Q. How to analyze conflicting kinetic data in radical polymerization studies involving this compound?

Methodological Answer: Employ stopped-flow spectroscopy to capture early-stage kinetics and electron paramagnetic resonance (EPR) to quantify radical concentrations. Statistically reconcile discrepancies using multivariate analysis (e.g., PCA) to isolate variables like oxygen inhibition or initiator efficiency .

Q. What experimental protocols validate the compound’s role in photo-crosslinkable hydrogels?

Methodological Answer: Synthesize hydrogels via UV irradiation (365 nm) with a photoinitiator (e.g., Irgacure 2959). Characterize crosslinking density using swelling experiments and rheology. Confocal microscopy tracks cellular adhesion in biocompatibility assays, while FTIR-ATR confirms post-crosslinking structural integrity .

Q. How to design a crystallographic study for this compound derivatives with flexible side chains?

Methodological Answer: Use SHELXD for phase determination from single-crystal data, focusing on resolving disorder in allyl groups. Apply Hirshfeld surface analysis (via CrystalExplorer) to quantify intermolecular interactions. Twinning detection in SHELXL refines ambiguous diffraction patterns, and Cambridge Structural Database (CSD) surveys benchmark against analogous structures .

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

Chavicyl Acetate (4-(Prop-2-en-1-yl)phenyl Acetate)

  • Structure: Features a phenolic ring substituted with a propenyl group and an acetate ester (C₆H₅-O-CO-CH₃).
  • Properties : Exhibits a strong, spicy odor due to the aromatic phenyl group, making it valuable in flavor and fragrance industries .
  • Key Difference: The phenyl group increases hydrophobicity compared to Prop-2-en-1-yl but-3-enoate, reducing volatility and enhancing stability.

3-Methylbut-2-en-1-yl (2E)-3-(3,4-Dihydroxyphenyl)prop-2-enoate

  • Structure : Contains a dihydroxyphenyl group and a branched prenyl chain (C₁₄H₁₆O₄).
  • Properties: Polar due to phenolic -OH groups, enabling hydrogen bonding and higher solubility in aqueous media .

3,7-Dimethyloct-6-en-1-yl (2E)-3-Phenylprop-2-enoate

  • Structure: Combines a phenylpropenoate ester with a terpene-like branched chain.
  • Properties : Increased hydrophobicity from the alkyl chain enhances lipid solubility, making it suitable for hydrophobic matrices (e.g., coatings, cosmetics) .

Functional Analogues in Pharmacological Contexts

4-Aryl-N-(Aryl)-3-(Prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines

  • Structure : Incorporates a propenyl group into a thiazole-imine scaffold.
  • Reactivity : The propenyl group participates in Michael addition or cross-coupling reactions, critical for binding to biological targets (e.g., angiotensin II receptors) .
  • Applications : Demonstrated antihypertensive effects in pharmacological studies, with compound 3(5) showing efficacy comparable to valsartan .

(E)-3-(Dimethylamino)-1-(1H-Indol-3-yl)prop-2-en-1-one

  • Structure: A propenone derivative with indole and dimethylamino groups.
  • Reactivity : The α,β-unsaturated ketone enables nucleophilic attacks, useful in synthesizing anticancer intermediates .

Analytical and Crystallographic Considerations

  • Detection Methods: this compound isomers were identified in aerosols using complementary LC–HRMS and GC–MS techniques, highlighting its volatility and suitability for gas-phase analysis .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Polarity Applications Reference
This compound Allyl + butenoate ester Moderate Aerosols, flavorants
Chavicyl Acetate Phenyl + propenyl + acetate Low Fragrances
3-Methylbut-2-en-1-yl derivative Dihydroxyphenyl + prenyl chain High Antioxidants, pharma
Thiazol-imine derivatives Propenyl + thiazole ring Variable Antihypertensive drugs

Table 2: Analytical Detection

Compound Name Detection Method Matrix Reference
This compound LC–HRMS, GC–MS Aerosols
3,7-Dimethyloct-6-en-1-yl ester Chromatography (presumed) Synthetic mixes

Research Findings and Implications

  • Aerosol Studies: this compound isomers were detected in JUUL Virginia Tobacco aerosols, suggesting its role as a flavorant or pyrolysis product .
  • Pharmacological Potential: Propenyl-containing thiazol-imines show promise as angiotensin II receptor antagonists, with compound 3(5) rivaling commercial drugs .
  • Synthetic Utility: The α,β-unsaturated ester in this compound is a candidate for Diels-Alder reactions or polymer precursors, though direct studies are needed.

Properties

CAS No.

1745-31-9

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

prop-2-enyl but-3-enoate

InChI

InChI=1S/C7H10O2/c1-3-5-7(8)9-6-4-2/h3-4H,1-2,5-6H2

InChI Key

AAKKKMOPCAFJCX-UHFFFAOYSA-N

Canonical SMILES

C=CCC(=O)OCC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 1 liter shaking autoclave made of stainless steel was charged with 1 mol (100 grams) of allyl acetate, 0.5 gram RhCl3 . 3 H2O, 1 gram Ni(CO)4 and 18 grams of water, the autoclave was pressurized with 145 atm/g carbon monoxide and the mixture heated at 138 - 140° C. After a time of reaction of 7 hours the reaction was interrupted and the mixture analyzed. 98 grams of reaction mixture were obtained containing about 15% of vinyl acetic acid. Diallyl ether and vinyl acetic acid allyl ester were not formed. Besides acetic acid the mixture further contained the unreacted allyl acetate, small amounts of allyl alcohol, a little propionaldehyde and high boiling constituents.
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